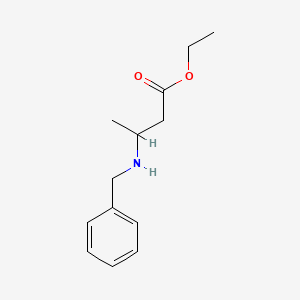

Ethyl 3-(benzylamino)butanoate

概要

説明

Ethyl 3-(benzylamino)butanoate is a chemical compound with the molecular formula C13H19NO2 . It has a molecular weight of 221.29 g/mol . The IUPAC name for this compound is ethyl (3S)-3-(benzylamino)butanoate .

Synthesis Analysis

A sequential, chemoenzymatic process for a continuously operating production of the chiral β‐amino acid ester ethyl (S)‐3‐(benzylamino)butanoate was developed .

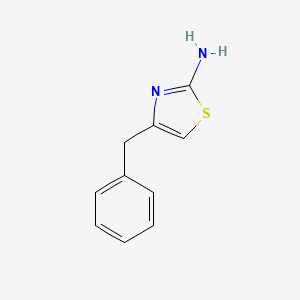

Molecular Structure Analysis

The InChI representation of Ethyl 3-(benzylamino)butanoate is InChI=1S/C13H19NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3/t11-/m0/s1 . The Canonical SMILES representation is CCOC(=O)CC(C)NCC1=CC=CC=C1 , and the Isomeric SMILES representation is CCOC(=O)CC@HNCC1=CC=CC=C1 .

Physical And Chemical Properties Analysis

Ethyl 3-(benzylamino)butanoate has a molecular weight of 221.29 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 7 . The Exact Mass is 221.141578849 g/mol and the Monoisotopic Mass is also 221.141578849 g/mol . The Topological Polar Surface Area is 38.3 Ų . The Heavy Atom Count is 16 .

科学的研究の応用

Application in Food Industry

Specific Scientific Field

The specific scientific field for this application is Food Science and Technology .

Comprehensive Summary of the Application

Ethyl butanoate, including its variant Ethyl 3-(benzylamino)butanoate, is well known for its value as a flavor chemical in food industries . It is naturally present in many fermented foods and with a rapid increase in demand .

Detailed Description of the Methods

The enzymatic production of ethyl butanoate involves the esterification of butanoic acid and ethanol as the precursors . This process is recognized as a green route as it produces water as the by-product . The reaction is catalyzed by lipase from different sources . While organic solvents increase the cost and may bring negative effects to the environment, the solvent-free reaction system is recognized as a good alternative .

Summary of the Results

The enzymatic production of ethyl butanoate has advantages over direct extraction or chemical production in terms of cost, time, and product acceptance being natural . However, hardly any works have been found on ethyl butanoate production in a water-based reaction system . Future research scope for improvement of ethyl butanoate production is suggested .

特性

IUPAC Name |

ethyl 3-(benzylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENQQNDKUFOZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284761 | |

| Record name | ethyl 3-(benzylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(benzylamino)butanoate | |

CAS RN |

6335-80-4 | |

| Record name | NSC38818 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(benzylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

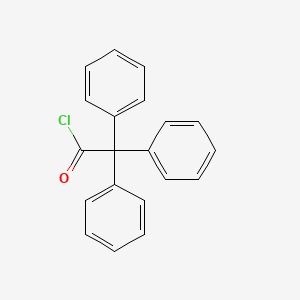

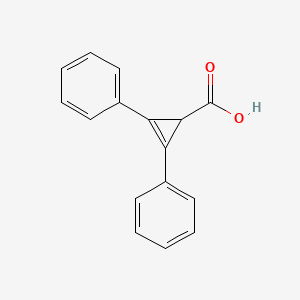

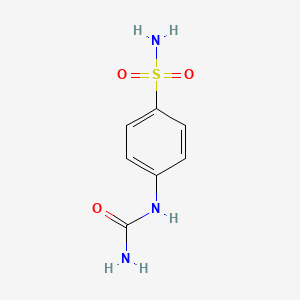

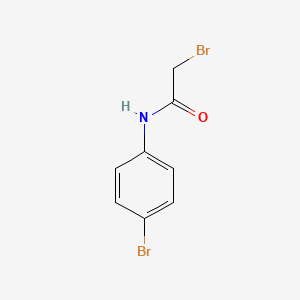

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。